Methyl 1-(3-iodophenyl)cyclopropane-1-carboxylate
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Overview
Description
Methyl 1-(3-iodophenyl)cyclopropane-1-carboxylate is an organic compound with the molecular formula C11H11IO2. It is a cyclopropane derivative, characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to a cyclopropane ring through a carboxylate group. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(3-iodophenyl)cyclopropane-1-carboxylate typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 3-iodophenylacetic acid with diazomethane to form the cyclopropane ring. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a highly pure form.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(3-iodophenyl)cyclopropane-1-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents such as organometallic compounds.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a different aryl or alkyl group.
Common Reagents and Conditions
Substitution: Organolithium or Grignard reagents are commonly used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution: Formation of various substituted cyclopropane derivatives.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Coupling: Formation of biaryl or alkyl-aryl compounds.
Scientific Research Applications
Methyl 1-(3-iodophenyl)cyclopropane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of complex organic molecules and materials.
Mechanism of Action
The mechanism of action of Methyl 1-(3-iodophenyl)cyclopropane-1-carboxylate involves its interaction with various molecular targets. The iodine atom and the cyclopropane ring confer unique reactivity, allowing the compound to participate in diverse chemical reactions. The molecular pathways involved depend on the specific application and the nature of the interacting molecules.
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-(4-iodophenyl)cyclopropane-1-carboxylate
- Methyl 1-(2-iodophenyl)cyclopropane-1-carboxylate
- Methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate
Uniqueness
Methyl 1-(3-iodophenyl)cyclopropane-1-carboxylate is unique due to the position of the iodine atom on the phenyl ring, which influences its reactivity and the types of reactions it can undergo. This positional isomerism can lead to different chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C11H11IO2 |
---|---|
Molecular Weight |
302.11 g/mol |
IUPAC Name |
methyl 1-(3-iodophenyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C11H11IO2/c1-14-10(13)11(5-6-11)8-3-2-4-9(12)7-8/h2-4,7H,5-6H2,1H3 |
InChI Key |
BFDIXXQMORRULH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CC1)C2=CC(=CC=C2)I |
Origin of Product |
United States |
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